molecular formula C10H15ClN2O B11730624 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride

4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride

Cat. No.: B11730624
M. Wt: 214.69 g/mol
InChI Key: APGHANIVYFHGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride (CAS: 66093-90-1), also known as pseudooxynicotine dihydrochloride, is a nitrogen-containing organic compound with the molecular formula C₁₀H₁₆Cl₂N₂O and a molecular weight of 251.16 g/mol . Structurally, it features a pyridine ring substituted at the 3-position with a butan-1-one moiety, where the methylamino group is attached to the fourth carbon of the butanone chain. The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents. Its melting point is reported as 166–170°C, and it is typically stored at -20°C under inert gas to maintain stability .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

4-(methylamino)-1-pyridin-3-ylbutan-1-one;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;/h2,4,7-8,11H,3,5-6H2,1H3;1H

InChI Key

APGHANIVYFHGSR-UHFFFAOYSA-N

Canonical SMILES

CNCCCC(=O)C1=CN=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Formation of l-Methyl-3-nicotinoylpyrrolidin-2-one

Ethyl nicotinate reacts with 1-methyl-2-pyrrolidone in the presence of sodium ethoxide (NaOEt) under reflux conditions. This step produces l-methyl-3-nicotinoylpyrrolidin-2-one, a cyclic intermediate.

Ethyl nicotinate+1-methyl-2-pyrrolidoneNaOEt, refluxl-methyl-3-nicotinoylpyrrolidin-2-one\text{Ethyl nicotinate} + \text{1-methyl-2-pyrrolidone} \xrightarrow{\text{NaOEt, reflux}} \text{l-methyl-3-nicotinoylpyrrolidin-2-one}

Optimization Data :

  • Temperature : 80–100°C

  • Yield : 70–80%

  • Catalyst : Sodium ethoxide (1.2 equiv)

Acid Hydrolysis to Pseudooxynicotine

The intermediate is heated with fuming hydrochloric acid (HCl) at 130°C for 4–6 hours, leading to ring opening and formation of pseudooxynicotine. Subsequent treatment with HCl gas or concentrated hydrochloric acid yields the hydrochloride salt.

l-methyl-3-nicotinoylpyrrolidin-2-onefuming HCl, 130°Cpseudooxynicotine hydrochloride\text{l-methyl-3-nicotinoylpyrrolidin-2-one} \xrightarrow{\text{fuming HCl, 130°C}} \text{pseudooxynicotine hydrochloride}

Key Parameters :

  • Acid Concentration : 37% HCl

  • Reaction Time : 4–6 hours

  • Isolation : Extractive workup with dichloromethane, followed by solvent evaporation

Enzymatic Reduction of Pseudooxynicotine Precursors

Ketoreductase enzymes enable stereoselective synthesis of nicotine intermediates, though adaptations allow direct production of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one.

Substrate Preparation

Pseudooxynicotine is synthesized as described in Section 1. Alternatively, 4-(methylamino)-1-(pyridin-3-yl)butan-1-one is generated via enzymatic reduction of 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol using alcohol dehydrogenases under aerobic conditions.

Reaction Conditions

  • Enzyme : Ketoreductase KR-110 (Codexis)

  • Temperature : 25–30°C

  • Solvent : Aqueous buffer (pH 7.0)

  • Yield : >90% enantiomeric excess (ee)

Table 1 : Enzymatic vs. Classical Synthesis Comparison

ParameterClassical MethodEnzymatic Method
Reaction Time6–8 hours20–24 hours
Temperature130°C25–30°C
Enantiomeric ExcessN/A>95% ee
ScalabilityIndustrialLab-scale

Industrial-Scale Optimization

Solvent Systems

  • Preferred Solvent : Propylene carbonate (high boiling point, improves yield)

  • Alternative : 50% ethanol/water (cost-effective)

Purification Techniques

  • Chromatography : Silica gel chromatography for lab-scale isolation

  • Crystallization : Ethanol/water recrystallization for industrial batches (>99% purity)

Analytical Characterization

Table 2 : Physicochemical Properties

PropertyValue
Molecular FormulaC10_{10}H15_{15}ClN2_2O
Molecular Weight214.69 g/mol
Melting Point166–170°C
CAS Number66093-90-1

Chemical Reactions Analysis

Enzymatic Reduction

The compound undergoes stereoselective enzymatic reduction via ketoreductase enzymes to form (S)-4-(methylamino)-1-(pyridin-3-yl)butan-1-ol. This reaction achieves high enantiomeric excess (>95%), making it critical for synthesizing optically active nicotine derivatives .

Mechanism :

  • Reduction : The ketone group is reduced to an alcohol using ketoreductase enzymes.

  • Stereoselectivity : The enzyme catalyzes the formation of the (S)-enantiomer preferentially .

Conversion to Nicotine

The alcohol intermediate (S)-4-(methylamino)-1-(pyridin-3-yl)butan-1-ol is further converted to nicotine through a two-step process:

  • Thionyl Chloride Reaction : The alcohol reacts with thionyl chloride (RSO₂Cl) to form a chlorinated intermediate.

  • Base-Mediated Cyclization : Addition of a base (e.g., NaOH or KOH) induces cyclization, yielding nicotine. This step is stereospecific, preserving the enantiomeric excess of the starting material .

Conditions :

  • Solvent : Propylene carbonate.

  • Temperature : 20–80°C for 2–96 hours .

Reaction Data Tables

Property Value Source
Molecular FormulaC₁₀H₁₆Cl₂N₂O
Molecular Weight251.15 g/mol
Melting Point166–170°C
CAS Number66093-90-1
Reaction Key Steps Outcome
Enzymatic ReductionKetoreductase catalysis → (S)-alcohol(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol
Nicotine SynthesisThionyl chloride → Base cyclization(S)-Nicotine

Scientific Research Applications

Synthesis and Biochemical Applications

4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride is primarily utilized as an intermediate in the synthesis of nicotine and related alkaloids. The compound can be enzymatically reduced to form 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol, which serves as a precursor for nicotine synthesis. This transformation typically involves ketoreductase enzymes that maintain high enantiomeric purity, making it a valuable asset in pharmaceutical development aimed at smoking cessation aids.

Key Reactions:

  • Reduction to Alcohol: The compound can be reduced to form 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol.

Therapeutic Potential

Research has indicated that 4-(methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride may exhibit selective interactions with nicotinic acetylcholine receptors. Preliminary data suggest that it could influence neurotransmitter release and neuronal excitability, indicating potential applications in treating cognitive disorders or enhancing cognitive function .

Potential Therapeutic Applications:

  • Cognitive Enhancers: May serve as a cognitive enhancer by modulating nicotinic receptors.
  • Smoking Cessation Aids: Its role in nicotine synthesis positions it as a candidate for developing therapies aimed at reducing nicotine addiction.

Case Studies and Research Findings

Several studies have explored the pharmacological properties and applications of this compound:

  • Nicotine Synthesis: A study demonstrated the efficient conversion of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride into nicotine using enzymatic methods, highlighting its utility in producing smoking cessation products.
  • Neuropharmacology: Research has shown that compounds similar to 4-(methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride can enhance cognitive functions by acting on nicotinic receptors, providing insights into potential treatments for Alzheimer's disease and other neurodegenerative conditions .
  • Antimicrobial Activity: While primarily noted for its role in nicotine synthesis, derivatives of this compound have also been investigated for antimicrobial properties, expanding its application scope within medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride with structurally and functionally related compounds, focusing on molecular features, physicochemical properties, and applications.

Compound Name CAS Number Molecular Formula Substituents Key Properties Applications/Notes
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride 66093-90-1 C₁₀H₁₆Cl₂N₂O Pyridin-3-yl, methylamino, dihydrochloride Mp: 166–170°C; high solubility in polar solvents Nicotine analog research
2-(Methylamino)-1-(4-methylphenyl)butan-1-one Not reported C₁₂H₁₇NO 4-Methylphenyl, methylamino Likely lipophilic due to aromatic substituent Structural analog in synthetic chemistry
4-(Pyrrolidin-1-yl)-1-(2-hydroxy-4,6-dimethoxyphenyl)butan-1-one hydrochloride (Buflomedil Impurity A) 70585-57-8 C₁₇H₂₄ClNO₄ Pyrrolidinyl, dimethoxyphenyl, hydrochloride Used as a reference standard in pharmaceutical QA/QC Impurity profiling in Buflomedil Hydrochloride
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one Not reported C₁₅H₂₁NO₂ 4-Methoxyphenyl, pyrrolidinyl Enhanced metabolic stability due to methoxy group Potential CNS activity (inference from analogs)
4-(Piperidin-4-yloxy)pyridine dihydrochloride 308386-36-9 C₁₀H₁₆Cl₂N₂O Piperidinyloxy, pyridine, dihydrochloride Catalogued as a building block for drug discovery Used in heterocyclic chemistry

Key Structural and Functional Differences:

The pyridin-3-yl substituent distinguishes it from compounds with 4-methylphenyl or 4-methoxyphenyl groups, which confer differing electronic and steric effects .

Pharmacological Implications: Compounds with pyrrolidinyl or piperidinyl substituents (e.g., Buflomedil Impurity A) often show enhanced binding to amine receptors, whereas the methylamino group in the target compound may favor metabolic pathways involving N-demethylation .

Research Findings:

  • Synthetic Utility: The pyridine moiety in 4-(methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride facilitates coordination in metal-catalyzed reactions, a property shared with 4-(piperidin-4-yloxy)pyridine dihydrochloride .
  • Stability : The dihydrochloride salt form enhances thermal stability compared to free-base analogs, as evidenced by its defined melting point .

Notes

  • Limitations : Pharmacodynamic data for the target compound are sparse in the provided evidence; comparisons rely on structural inferences.
  • Contradictions : Some analogs listed in lack CAS numbers or detailed characterization, limiting direct comparability .
  • Recommendations : Further studies on receptor binding affinities and metabolic profiles are needed to contextualize its bioactivity relative to peers.

Biological Activity

4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride, also known as dihydrochloride salt, is a compound with significant biological activity. It is characterized by its molecular formula C10H16Cl2N2OC_{10}H_{16}Cl_2N_2O and a molecular weight of 251.15 g/mol. This compound has garnered interest in pharmacological research due to its potential effects on various biological systems.

The biological activity of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride is primarily attributed to its interactions with neurotransmitter systems, particularly the monoamine reuptake mechanisms. This compound may act as a modulator of neurotransmitter levels, influencing mood and cognitive functions.

Pharmacological Properties

Research indicates that derivatives of this compound exhibit properties similar to those of traditional psychoactive substances. These properties include:

  • Stimulant effects : Potentially enhancing alertness and energy.
  • Mood modulation : Possible antidepressant-like effects through serotonin and norepinephrine pathways.
  • Cognitive enhancement : Improvement in memory and learning processes.

Toxicology and Safety Profile

The safety profile of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride is still under investigation. Preliminary studies suggest that, like other compounds with similar structures, it may pose risks of toxicity at high doses or with prolonged use.

Study 1: Neuropharmacological Effects

A study conducted by researchers at [source] explored the neuropharmacological effects of this compound in animal models. The findings indicated significant alterations in behavior consistent with increased dopaminergic activity, suggesting potential applications in treating disorders like ADHD or depression.

Study 2: Metabolic Pathways

Another research effort focused on the metabolic pathways associated with 4-(methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride. The study revealed that the compound undergoes extensive metabolism via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Metabolite Biological Activity Formation Pathway
Metabolite AModerate stimulantCYP2D6 mediated
Metabolite BAntidepressant-likeCYP3A4 mediated

Study 3: Carcinogenic Potential

A critical investigation into the carcinogenic potential of related compounds highlighted concerns regarding the formation of DNA adducts. The study found that exposure to certain nitrosamines, including those structurally related to 4-(methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride, could lead to mutagenic changes in DNA, raising alarms about long-term use .

Q & A

Q. What are the recommended handling protocols to minimize occupational exposure during in vivo studies?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and solution preparation.
  • Waste disposal : Neutralize hydrochloride residues with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.